

Topic: 4-Fmoc-Piperazine-2-(R)-carboxylic acid

Synthesis Route

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Compound of Interest

Compound Name: 4-Fmoc-Piperazine-2-(R)-carboxylic acid

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Abstract

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. Its constrained cyclic diamine structure, combined with the orthogonal protection afforded by the fluorenylmethoxycarbonyl (Fmoc) group, makes it an invaluable scaffold for constructing complex peptidomimetics and pharmaceutical agents, including antivirals and neurotherapeutics.[1] This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, starting from the chiral pool. We will delve into the strategic considerations behind the chosen pathway, explain the causality of experimental choices, and provide detailed, field-tested protocols for key transformations.

Introduction and Strategic Significance

The piperazine motif is a privileged scaffold in drug discovery, present in numerous approved drugs such as imatinib and ciprofloxacin.[2] The introduction of a chiral center at the C2 position, as in piperazine-2-carboxylic acid, offers a three-dimensional diversity that is critical for modulating biological activity and pharmacokinetic properties. The (R)-enantiomer is a key component in the synthesis of specific therapeutic agents, including HIV protease inhibitors.[3]

The Fmoc protecting group at the N4 position is strategically chosen for its utility in solid-phase peptide synthesis (SPPS).[4] It is stable to acidic conditions used to remove other protecting groups (like Boc) but is readily cleaved by mild bases, typically piperidine, allowing for sequential peptide chain elongation.[5] This guide focuses on a practical synthesis from the

chiral pool, a strategy that leverages readily available, enantiomerically pure starting materials like α -amino acids to ensure the stereochemical integrity of the final product.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a practical pathway originating from a common chiral starting material, (R)-aspartic acid. This approach elegantly preserves the crucial C2 stereocenter throughout the synthesis.



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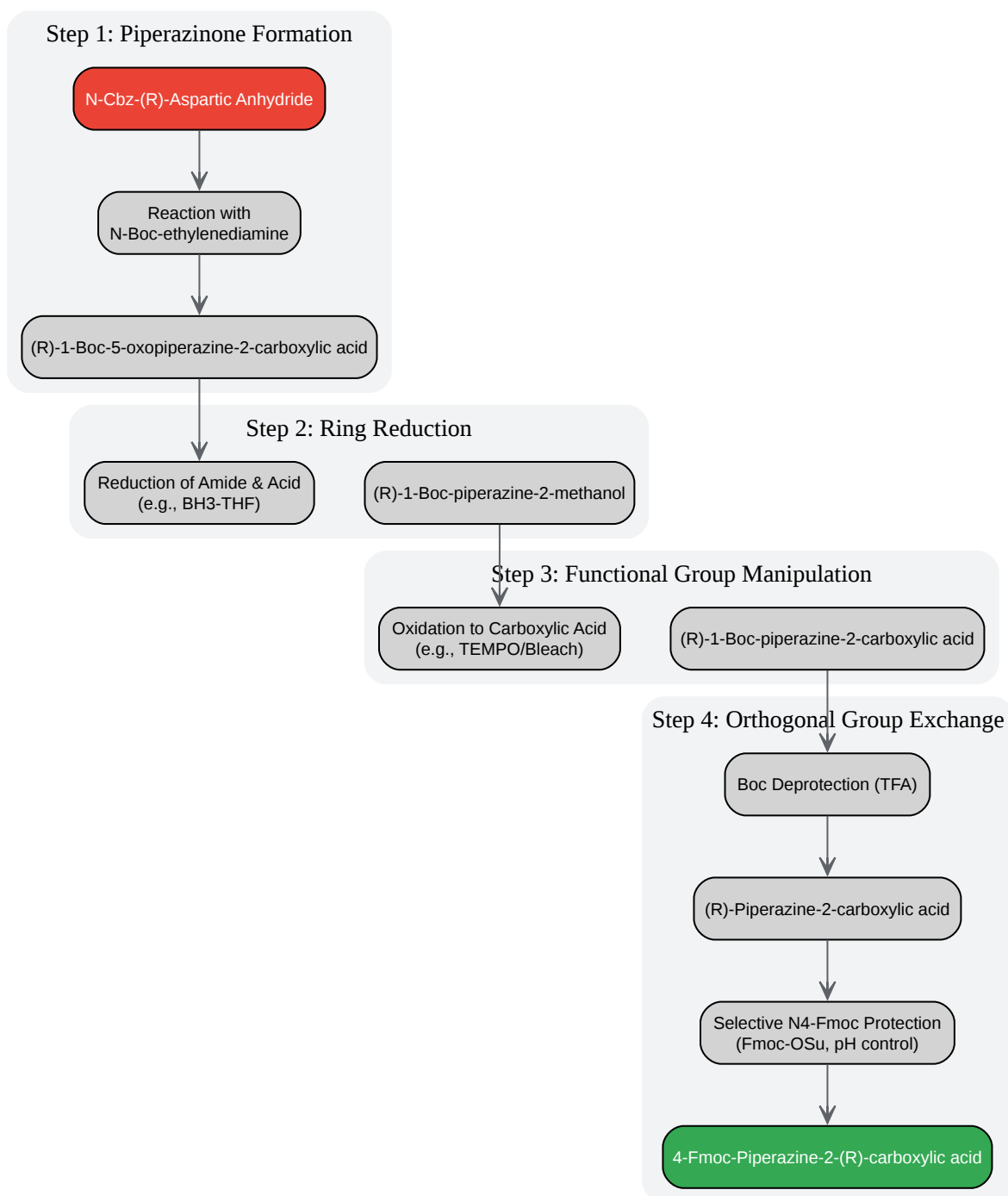
Caption: Retrosynthetic pathway for the target molecule.

This disconnection strategy highlights the key transformations:

- **Formation of the Piperazine Ring:** Achieved by constructing a diketopiperazine intermediate from an (R)-aspartic acid derivative and a protected ethylenediamine, followed by reduction.
- **Orthogonal Protection:** Differentiating the two nitrogen atoms of the piperazine ring is critical for selective functionalization. The use of Boc and Fmoc groups is a standard and effective strategy.
- **Final Deprotection/Functionalization:** Selective removal of protecting groups to install the final Fmoc group and reveal the free carboxylic acid.

Core Synthetic Strategy: A Chiral Pool Approach

The most reliable method for producing enantiomerically pure **4-Fmoc-Piperazine-2-(R)-carboxylic acid** on a laboratory and pilot scale is to begin with a readily available chiral precursor. This guide details a robust route starting from (R)-aspartic acid.



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Caption: Overall synthetic workflow from (R)-Aspartic Acid.

Causality Behind Experimental Choices

- **Starting Material:** (R)-Aspartic acid is chosen for its low cost and because its inherent stereochemistry directly translates to the desired (R)-configuration at the C2 position of the piperazine ring.
- **Initial Protection:** The initial protection of (R)-aspartic acid (e.g., with a Cbz group) and its conversion to an anhydride activates the carboxylic acid groups for efficient cyclization.
- **Cyclization Partner:** N-Boc-ethylenediamine is used to introduce the second nitrogen atom. The Boc group provides robust protection during the subsequent reduction step but can be cleanly removed later under acidic conditions without affecting the final Fmoc group.
- **Reduction:** Borane (BH_3) is a powerful reducing agent capable of reducing both the amide carbonyl and the carboxylic acid of the piperazinone intermediate to form the fully saturated piperazine ring. This is a critical step in forming the core scaffold.
- **Re-oxidation:** The primary alcohol formed during reduction is selectively re-oxidized to the carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method that avoids over-oxidation and is compatible with the Boc-protected amine.
- **Protecting Group Swap:** The final steps involve a standard protecting group manipulation. The Boc group is removed with trifluoroacetic acid (TFA). The resulting free diamine is then selectively acylated at the more sterically accessible and generally more nucleophilic N4 position with Fmoc-OSu under carefully controlled pH conditions to prevent di-acylation and protect the C2-carboxyl group.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of (R)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (A Key Intermediate)

This protocol outlines a common alternative pathway to establish the orthogonally protected core, which can then be selectively deprotected to yield the target compound.

- Preparation of the N-protected Diamine: Start with commercially available (R)-piperazine-2-carboxylic acid dihydrochloride.
- Boc Protection: Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.
- Add sodium carbonate (2.5 eq) portion-wise to neutralize the hydrochloride salts and basify the solution (pH ~9-10).
- Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in dioxane dropwise to the stirring solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work-up: Acidify the reaction mixture to pH 2-3 with cold 1N HCl. Extract the product with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1-Boc-piperazine-2-carboxylic acid.
- Fmoc Protection: Dissolve the crude product from the previous step in a 1:1 mixture of acetone and water.
- Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
- Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone dropwise.
- Stir the reaction at room temperature for 8-12 hours.
- Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1N HCl to pH 2-3, leading to the precipitation of the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid.

Protocol 2: Selective Boc Deprotection to Yield the Final Product

- Deprotection: Suspend (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).
- Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
- Triturate the resulting residue with cold diethyl ether. The product, **4-Fmoc-Piperazine-2-(R)-carboxylic acid** trifluoroacetate salt, will precipitate as a solid.
- Filter the solid, wash with cold diethyl ether, and dry under vacuum. If the free base is required, the TFA salt can be neutralized through ion-exchange chromatography or careful basification and extraction.

Data Presentation & Characterization

The identity and purity of the final product and key intermediates must be confirmed through rigorous analytical methods.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Expected ¹ H NMR (δ, ppm) Highlights	Purity (HPLC)
(R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid	C ₂₅ H ₂₈ N ₂ O ₆	452.50	7.8-7.3 (m, 8H, Fmoc), 4.5-4.2 (m, 3H, Fmoc-CH/CH ₂), 3.9-2.8 (m, 7H, piperazine ring), 1.45 (s, 9H, Boc)	>95%
4-Fmoc-Piperazine-2-(R)-carboxylic acid	C ₂₀ H ₂₀ N ₂ O ₄	352.39	7.8-7.3 (m, 8H, Fmoc), 4.5-4.2 (m, 3H, Fmoc-CH/CH ₂), 3.8-2.7 (m, 7H, piperazine ring). Note: NH protons may be broad or exchangeable. Carboxylic acid proton often very broad or not observed.	>97%

Conclusion

The synthesis of **4-Fmoc-Piperazine-2-(R)-carboxylic acid** via a chiral pool approach represents a reliable and scalable strategy for accessing this critical building block. The pathway relies on fundamental, well-understood transformations, including cyclization, reduction, oxidation, and orthogonal protection group management. By carefully selecting reagents and controlling reaction conditions, particularly during the selective N-acylation step, high yields and excellent enantiomeric purity can be achieved. This guide provides the strategic framework and practical protocols necessary for researchers and drug development professionals to successfully synthesize and utilize this versatile compound in their discovery and development programs.

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